molecular formula C10H24BrNO B13422158 6-Methoxyhexyl(trimethyl)azanium;bromide

6-Methoxyhexyl(trimethyl)azanium;bromide

Cat. No.: B13422158
M. Wt: 254.21 g/mol
InChI Key: FBJRYEFRYDLURE-UHFFFAOYSA-M
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Description

6-Methoxyhexyl(trimethyl)azanium;bromide, also known as hexyl(trimethyl)azanium bromide, is a quaternary ammonium compound. It is characterized by a hexyl chain attached to a trimethylammonium group, with a bromide ion as the counterion. This compound is known for its cationic nature and is often used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyhexyl(trimethyl)azanium;bromide typically involves the quaternization of hexylamine with trimethylamine in the presence of a brominating agent. The reaction can be carried out under mild conditions, often at room temperature, and in a solvent such as methanol or ethanol. The general reaction scheme is as follows:

Hexylamine+Trimethylamine+Brominating AgentThis compound\text{Hexylamine} + \text{Trimethylamine} + \text{Brominating Agent} \rightarrow \text{this compound} Hexylamine+Trimethylamine+Brominating Agent→this compound

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyhexyl(trimethyl)azanium;bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide or thiolate ions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Phase Transfer Catalysis: Due to its cationic nature, it can facilitate the transfer of anions between different phases in a reaction mixture.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and sodium thiolate (NaS).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction.

    Phase Transfer Catalysis: Often used in conjunction with organic solvents and aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Products include hexyl(trimethyl)azanium hydroxide or hexyl(trimethyl)azanium thiolate.

    Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.

Scientific Research Applications

6-Methoxyhexyl(trimethyl)azanium;bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the stabilization of protein structures and as a reagent in DNA extraction protocols.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the production of surfactants and as an additive in various formulations.

Mechanism of Action

The mechanism of action of 6-Methoxyhexyl(trimethyl)azanium;bromide is primarily based on its cationic nature. It interacts with negatively charged molecules and surfaces, facilitating various chemical and biological processes. In phase transfer catalysis, it helps transfer anions between immiscible phases, enhancing reaction rates. In biological systems, it can stabilize protein structures through hydrophobic and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Hexyl(trimethyl)azanium chloride
  • Hexyl(trimethyl)azanium iodide
  • Dodecyl(trimethyl)azanium bromide

Comparison

6-Methoxyhexyl(trimethyl)azanium;bromide is unique due to its specific combination of a hexyl chain and a trimethylammonium group with a bromide counterion. Compared to similar compounds, it offers distinct advantages in terms of solubility, reactivity, and stability. For example, dodecyl(trimethyl)azanium bromide has a longer alkyl chain, which can affect its solubility and interaction with biological membranes.

Properties

Molecular Formula

C10H24BrNO

Molecular Weight

254.21 g/mol

IUPAC Name

6-methoxyhexyl(trimethyl)azanium;bromide

InChI

InChI=1S/C10H24NO.BrH/c1-11(2,3)9-7-5-6-8-10-12-4;/h5-10H2,1-4H3;1H/q+1;/p-1

InChI Key

FBJRYEFRYDLURE-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCCCCOC.[Br-]

Origin of Product

United States

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